Cas no 90-50-6 (3,4,5-Trimethoxycinnamic acid)

3,4,5-Trimethoxycinnamic acid structure
3,4,5-Trimethoxycinnamic acid structure
商品名:3,4,5-Trimethoxycinnamic acid
CAS番号:90-50-6
MF:C12H14O5
メガワット:238.236564159393
MDL:MFCD00004388
CID:34567
PubChem ID:735755

3,4,5-Trimethoxycinnamic acid 化学的及び物理的性質

名前と識別子

    • 3,4,5-Trimethoxycinnamic acid
    • 3,4,5-Trimethoxycinnamic
    • (2E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid
    • 3-(3,4,5-trimethoxyphenyl)-2-Propenoic acid
    • (TriMethylsilyl)ethynyllithiuM
    • 3,4,5-trimethoxy-cinnamicaci
    • 3,4,5-Trimethoxyzimtsure
    • 5-TriMethoxycinnaMic acid
    • o-methylsinapicacid
    • RARECHEM BK HC T328
    • TRIMETHOXYCINNAMICACID
    • Cinnamic acid, 3,4,5-trimethoxy- (6CI,7CI,8CI)
    • 3,4,5-Trimethoxyphenylacrylic acid
    • 3-(3,4,5-Trimethoxyphenyl)propenoic acid
    • NSC66175
    • 3-(3,4,5-Trimethoxyphenyl)-2-propenoicacid
    • O-Methylsinapic acid
    • Trimethoxycinnamic acid
    • 3-(3,4,5-trimethoxyphenyl)acrylic acid
    • SINAPIC ACID METHYL ETHER
    • 3,4,5-Trimethoxy cinnamic acid
    • 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-
    • (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
    • 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (2E)-
    • Cinnamic acid, 3,4,5-trimethoxy-
    • 3,4,5-Trimethoxy-trans-cinnamic acid
    • SR-01000773278-2
    • 3,4,5-Trimethoxyphenylacrylate
    • 3, 4, 5-Trimethoxycinnamic Acid
    • 3,4,5-trimethoxykanelsyre
    • EN300-16919
    • Cinnamic acid,4,5-trimethoxy-
    • AC-16693
    • HMS2232E22
    • HY-W012123
    • NCGC00095563-02
    • T1104
    • W-100329
    • F3284-8534
    • Spectrum5_000448
    • BRN 1537834
    • NSC-66175
    • MLS002207275
    • 3,4,5-Trimethoxycinnamic acid (TMCA)
    • AC-24565
    • 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
    • 90-50-6
    • 3,4,5-Trimethoxycinnamic acid, 97%
    • 3-(3,5-Trimethoxyphenyl)-2-propenoic acid
    • AS-871/13102032
    • 3,4,5-Trimethoxycinnamic acid, analytical reference material
    • 646E4CC1-F441-40D8-B1BB-87A43D1B3600
    • C9096D920O
    • (e)-3,4,5-trimethoxycinnamic acid
    • MLS000757621
    • AS-11999
    • CHEBI:566519
    • Cinnamic acid, 3,4,5-trimethoxy-, (E)-
    • 3,4,5-Trimethoxy cinnamate
    • 3,5-Trimethoxycinnamic acid
    • BS-4465
    • 2-Propenoic acid,4,5-trimethoxyphenyl)-
    • 20329-98-0
    • AC-34784
    • SDCCGMLS-0066950.P001
    • bmse010224
    • BBL011951
    • UNII-C9096D920O
    • LS-54183
    • STK500969
    • BDBM232204
    • Q30061098
    • CS-W012839
    • 3,4,5-Trimethoxycinnamic acid, predominantly trans
    • HMS3886I07
    • 2-10-00-00354 (Beilstein Handbook Reference)
    • 3,4,5-Trimethoxybenzeneacrylic acid
    • AKOS000120453
    • s4961
    • (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid
    • DTXSID701298647
    • MFCD00004388
    • SPECTRUM290032
    • EN300-832999
    • SMR000371917
    • (2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid
    • (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
    • CCG-39479
    • trans-3,4,5-Trimethoxycinnamic acid
    • (E)-3-(3,4,5-trimethoxyphenyl)acrylicacid
    • NSC 66175
    • BSPBio_002796
    • EINECS 201-999-8
    • O-Methylsinapate
    • SR-01000773278
    • BRD-K63758740-001-02-3
    • Z2315575393
    • CHEMBL501235
    • 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (E)-
    • NCGC00095563-01
    • SCHEMBL207441
    • (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid
    • 3,4,5-Trimethoxycinnamic acid, pred. trans
    • 3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid (ACI)
    • Cinnamic acid, 3,4,5-trimethoxy- (6CI, 7CI, 8CI)
    • HMS3369C15
    • KBio2_002453
    • KBio2_005021
    • SB67308
    • KBio2_007589
    • NS00076822
    • Epitope ID:119693
    • KBioGR_002068
    • KBioSS_002460
    • Spectrum_001918
    • FT-0614169
    • YTFVRYKNXDADBI-UHFFFAOYSA-N
    • SPBio_002049
    • 3,4,5-trimethoxyl cinnamic acid
    • Spectrum2_001955
    • DTXSID7059010
    • Spectrum3_001258
    • Spectrum4_001714
    • AKOS025243273
    • Q27225774
    • KBio3_002296
    • SY112388
    • NS00039362
    • ALBB-007558
    • 1ST2650
    • CHEBI:228320
    • A10221
    • DA-60204
    • MDL: MFCD00004388
    • インチ: 1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)
    • InChIKey: YTFVRYKNXDADBI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C=CC1C=C(OC)C(OC)=C(OC)C=1)O
    • BRN: 153783

計算された属性

  • せいみつぶんしりょう: 238.08400
  • どういたいしつりょう: 238.084124
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • ひょうめんでんか: 0
  • ぶんしりょう: 238.24

じっけんとくせい

  • 色と性状: White cryst.
  • 密度みつど: 1.1416 (rough estimate)
  • ゆうかいてん: 125-127 °C (lit.)
  • ふってん: 396.4℃ at 760 mmHg
  • フラッシュポイント: 151.5℃
  • 屈折率: 1.4571 (estimate)
  • ようかいど: 3040 mg/L @ 25 °C (est)
  • PSA: 64.99000
  • LogP: 1.81020
  • ようかいせい: 熱水とトリクロロメタンに可溶である。

3,4,5-Trimethoxycinnamic acid セキュリティ情報

3,4,5-Trimethoxycinnamic acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3,4,5-Trimethoxycinnamic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T896038-50g
3,4,5-Trimethoxycinnamic Acid
90-50-6
50g
75.00 2021-07-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046492-25g
3,4,5-Trimethoxycinnamic acid
90-50-6 98%
25g
¥57.00 2024-04-26
Fluorochem
228036-1g
3,4,5-Trimethoxycinnamic acid
90-50-6 95%
1g
£10.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2983-100 mg
3,4,5-Trimethoxycinnamic acid
90-50-6 99.19%
100MG
¥440.00 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T100657-5g
3,4,5-Trimethoxycinnamic acid
90-50-6 99%
5g
¥29.90 2023-09-01
eNovation Chemicals LLC
D518701-100g
3,4,5-TriMethoxycinnaMic acid
90-50-6 97%
100g
$315 2024-05-24
S e l l e c k ZHONG GUO
S4961-25mg
3,4,5-Trimethoxycinnamic acid
90-50-6 99.69%
25mg
¥794.75 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002597-5g
3,4,5-Trimethoxycinnamic acid
90-50-6 99%
5g
¥28 2024-05-21
MedChemExpress
HY-W012123-10mM*1mLinDMSO
3,4,5-Trimethoxycinnamic acid
90-50-6 99.22%
10mM*1mLinDMSO
¥550 2022-05-18
Fluorochem
228036-500g
3,4,5-Trimethoxycinnamic acid
90-50-6 95%
500g
£191.00 2022-02-28

3,4,5-Trimethoxycinnamic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  20 min, rt
1.2 16 h, rt
リファレンス
Synthesis of diverse analogues of Oenostacin and their antibacterial activities
Srivastava, Vandana; et al, Bioorganic & Medicinal Chemistry, 2007, 15(1), 518-525

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ;  rt
リファレンス
Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivatives
Zhao, Zefeng; et al, Bioorganic Chemistry, 2019, 88,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; rt → reflux; 5 h, reflux
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  30 min, rt
4.1 Catalysts: Piperidine Solvents: Pyridine ;  3 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
リファレンス
Synthesis of biphenyl compounds
Ren, Zhou-yang; et al, Yunnan Daxue Xuebao, 2006, 28(5), 425-431

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Chemical investigation of flavonoid constituents of Zanthoxylum ovalifolium (Wt) (N. O. Rutaceae)
Adinarayana, D.; et al, Acta Ciencia Indica, 1988, 14(2), 143-6

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: Piperidine ;  2 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of 3,4,5-trimethoxycinnamic acid
Zhang, Guanggui; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Pyridine ,  Piperidine Solvents: Toluene ;  24 h, 180 °C
2.1 Reagents: Sodium hydroxide ;  rt
リファレンス
Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivatives
Zhao, Zefeng; et al, Bioorganic Chemistry, 2019, 88,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; rt → reflux; 5 h, reflux
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  30 min, rt
3.1 Catalysts: Piperidine Solvents: Pyridine ;  3 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
リファレンス
Synthesis of biphenyl compounds
Ren, Zhou-yang; et al, Yunnan Daxue Xuebao, 2006, 28(5), 425-431

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Acetic acid ;  8 min, 130 °C
リファレンス
One-pot two-step synthesis of 4-vinylphenols from 4-hydroxy substituted benzaldehydes under microwave irradiation: a new perspective on the classical Knoevenagel-Doebner reaction
Sinha, Arun K.; et al, Tetrahedron, 2007, 63(4), 960-965

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Water ;  45 min, 60 °C; 60 °C → rt
リファレンス
Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel Condensation
Chavan, Hemant V.; et al, ACS Sustainable Chemistry & Engineering, 2013, 1(8), 929-936

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 5 °C; 5 °C → 25 °C; 8 h, 25 °C → reflux
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  acidified
リファレンス
Copper/silver-mediated decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids with CF3SO2Na
Yin, Jun; et al, Synthesis, 2014, 46(5), 607-612

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: Piperidine
リファレンス
Synthesis, biological evaluation and mechanism study of chalcone analogues as novel anti-cancer agents
Chen, Jie; et al, RSC Advances, 2015, 5(83), 68128-68135

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: 1-Butanol ;  1.5 - 3 h, reflux
リファレンス
Competitive formation of β-amino acids, propenoic, and ylidenemalonic acids by the Rodionov reaction from malonic acid, aldehydes, and ammonium acetate in alcoholic medium
Lebedev, A. V.; et al, Russian Journal of General Chemistry, 2005, 75(7), 1113-1124

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled; < 10 °C
2.1 Reagents: Pyridine Catalysts: Piperidine ;  2 h, 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of 3,4,5-trimethoxycinnamic acid
Zhang, Guanggui; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 30 min, rt
1.2 rt; rt → 60 °C; 2 h, 60 °C
1.3 Reagents: Water
2.1 Reagents: Phosphorus oxychloride ;  0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled; < 10 °C
3.1 Reagents: Pyridine Catalysts: Piperidine ;  2 h, 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of 3,4,5-trimethoxycinnamic acid
Zhang, Guanggui; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Benzene ;  70 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
リファレンス
Cinnamides as selective small-molecule inhibitors of a cellular model of breast cancer stem cells
Germain, Andrew R.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1834-1838

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  30 min, rt
2.1 Catalysts: Piperidine Solvents: Pyridine ;  3 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
リファレンス
Synthesis of biphenyl compounds
Ren, Zhou-yang; et al, Yunnan Daxue Xuebao, 2006, 28(5), 425-431

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Pyridine ;  3 h, reflux; 10 min, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h
リファレンス
Synthesis and pharmacological activities of 4-aryl-3,4-dihydrocoumarin derivatives
Sun, Jie; et al, Zhongguo Yaowu Huaxue Zazhi, 2011, 21(1), 19-24

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Ethylenediamine ,  Carbon nitride Solvents: Toluene ;  105 °C
リファレンス
Pore size engineering of hexagonal mesoporous carbon nitride (HMCN) for high catalytic performance in the synthesis of α, β-unsaturated acid and its derivatives
Palani, Elamathi; et al, Applied Surface Science, 2019, 463, 481-491

3,4,5-Trimethoxycinnamic acid Raw materials

3,4,5-Trimethoxycinnamic acid Preparation Products

3,4,5-Trimethoxycinnamic acid 関連文献

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Suzhou Senfeida Chemical Co., Ltd
(CAS:90-50-6)3,4,5-TRIMETHOXYCINNAMIC ACID
sfd16087
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ